molecular formula C13H21N3O B13196928 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea

1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea

Cat. No.: B13196928
M. Wt: 235.33 g/mol
InChI Key: GTGZYJOIUCMUQC-UHFFFAOYSA-N
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Description

1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea is a synthetic compound with the molecular formula C13H21N3O. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminoethyl group attached to a phenyl ring and a diethylurea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea typically involves the reaction of 4-(1-aminoethyl)phenyl isocyanate with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea undergoes several types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes or receptors, leading to modulation of biological processes. The diethylurea moiety may contribute to the compound’s stability and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-[4-(1-Aminoethyl)phenyl]-3,3-dimethylurea
  • 1-[4-(1-Aminoethyl)phenyl]-3,3-dipropylurea
  • 1-[4-(1-Aminoethyl)phenyl]-3,3-dibutylurea

Comparison: 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea is unique due to its specific diethylurea moiety, which imparts distinct chemical and physical properties. Compared to its analogs with different alkyl groups, it may exhibit different reactivity, solubility, and biological activity. These differences make it a valuable compound for specific applications where its unique properties are advantageous.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals. Ongoing studies continue to explore its full range of applications and mechanisms of action, highlighting its importance in modern science and technology.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

3-[4-(1-aminoethyl)phenyl]-1,1-diethylurea

InChI

InChI=1S/C13H21N3O/c1-4-16(5-2)13(17)15-12-8-6-11(7-9-12)10(3)14/h6-10H,4-5,14H2,1-3H3,(H,15,17)

InChI Key

GTGZYJOIUCMUQC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)C(C)N

Origin of Product

United States

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